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Compound of Interest

Compound Name: Rheb inhibitor NR1

Cat. No.: B609643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions

between the small GTPase Rheb and the small molecule inhibitor, NR1. The discovery of NR1

as a direct inhibitor of Rheb presents a novel therapeutic avenue for selectively targeting the

mTORC1 signaling pathway, which is frequently dysregulated in various diseases, including

cancer and metabolic disorders. This document outlines the key structural features of the

Rheb-NR1 complex, summarizes the biophysical data governing their interaction, details the

experimental methodologies used for its characterization, and illustrates the relevant signaling

and experimental workflows.

Core Interaction Data
The binding of the small molecule NR1 to Rheb has been characterized using biophysical

techniques, providing quantitative insights into their interaction.
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Parameter Value Method Reference

Dissociation Constant

(KD)
1.5 µM

Isothermal Titration

Calorimetry (ITC)
[1]

Stoichiometry

(NR1:Rheb)
1:1

Isothermal Titration

Calorimetry (ITC)
[1]

Enthalpy Change (ΔH) -0.315 kcal mol-1
Isothermal Titration

Calorimetry (ITC)
[1]

Entropy Change

(TΔS)
-0.7628 kcal mol-1

Isothermal Titration

Calorimetry (ITC)
[1]

IC50 (Rheb-IVK

assay)
2.1 µM In Vitro Kinase Assay [2][3]

The binding is primarily driven by hydrophobic interactions, as indicated by the small heat of

binding and the entropic favorability.[1]

Structural Basis of the Rheb-NR1 Interaction
The crystal structure of Rheb in complex with NR1 (PDB ID: 6BT0) reveals the precise

molecular interactions that underpin the inhibitory mechanism.[4] NR1 binds to the switch II

domain of Rheb, a region critical for its interaction with and activation of mTORC1.[1][4]

Key features of the interaction include:

Binding Pocket: NR1 nestles into a largely hydrophobic pocket within the switch II region.[1]

Conformational Change: The binding of NR1 induces a significant conformational change,

causing the switch II loop to open to accommodate the molecule.[1]

Key Residue Interactions: The 4-bromoindole core of NR1 engages in van der Waals

interactions with the side chains of Tyr-74, Pro-71, Phe-70, and Leu-12 of Rheb.[1]

Hydrogen Bonding: An unusual hydrogen bond is formed between the C2 carboxylate of

NR1 and the side chain of Glu-40 in Rheb.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://www.medchemexpress.com/rheb-inhibitor-nr1.html
https://en.wikipedia.org/wiki/HY-124798
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://www.rcsb.org/structure/6BT0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://www.rcsb.org/structure/6BT0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Exposure: The dimethyl benzamide and dichlorothiophenyl groups of NR1 are

exposed to the solvent and do not form significant interactions with Rheb.[1]

Signaling Pathway
The interaction between Rheb and NR1 has significant implications for the mTORC1 signaling

pathway. Rheb, in its GTP-bound state, is a direct and essential activator of mTORC1. By

binding to the switch II domain, NR1 selectively blocks this activation.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5803267/
https://www.rcsb.org/structure/6BT0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signals

Rheb Regulation

mTORC1 Regulation

Growth Factors

TSC1/2

inactivates

Rheb-GTP
(active)

promotes GTP
hydrolysis

Rheb-GDP
(inactive)

GEF
(unknown) GAP

mTORC1

activates

S6K1

phosphorylates

Cell Growth

promotes

NR1

inhibits
interaction

Click to download full resolution via product page

Caption: Rheb-mTORC1 signaling and inhibition by NR1.
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Experimental Protocols
The characterization of the Rheb-NR1 interaction involved several key experimental

techniques.

Isothermal Titration Calorimetry (ITC)
ITC was employed to quantify the binding affinity, stoichiometry, and thermodynamic

parameters of the NR1-Rheb interaction.[1]

Methodology:

Protein Preparation: Recombinant human Rheb (residues 1-169) is expressed in E. coli and

purified.

Compound Preparation: NR1 is dissolved in a suitable buffer, typically matching the protein

buffer containing a small percentage of DMSO to ensure solubility.

ITC Experiment:

The sample cell is filled with the Rheb protein solution.

The injection syringe is filled with the NR1 solution.

A series of small, precise injections of NR1 into the Rheb solution are performed while the

heat change upon binding is measured.

Data Analysis: The resulting thermogram is integrated to determine the heat change per

injection. These values are then fit to a suitable binding model (e.g., one-site binding) to

calculate the dissociation constant (KD), stoichiometry (n), and enthalpy change (ΔH). The

entropy change (ΔS) is then calculated from these values.

X-ray Crystallography
X-ray crystallography provided the high-resolution three-dimensional structure of the Rheb-NR1

complex.[1][4]

Methodology:
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Protein-Ligand Complex Formation: Purified Rheb is incubated with a molar excess of NR1

to ensure saturation of the binding site.

Crystallization: The Rheb-NR1 complex is subjected to high-throughput crystallization

screening using various precipitants, buffers, and additives. Vapor diffusion (hanging or

sitting drop) is a common method.

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.

Structure Determination and Refinement:

The diffraction data are processed, integrated, and scaled.

The structure is solved by molecular replacement using a known structure of Rheb as a

search model.

The electron density for the bound NR1 molecule is identified, and the ligand is built into

the model.

The model is refined through iterative cycles of manual rebuilding and computational

refinement until satisfactory R-factors and geometric parameters are achieved.

Experimental Workflow
The discovery and characterization of a small molecule inhibitor like NR1 typically follows a

structured workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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